tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxymethyl group at position 2, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of constrained analogs of bioactive molecules like FTY720 (a sphingosine-1-phosphate receptor modulator) . Its stereochemistry (2R,4R) and protective groups (TBS and tert-butyl) enhance stability during multi-step syntheses while enabling selective deprotection for downstream functionalization.
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIITUHPEBILIQR-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Pyrrolidine Amine
The Boc group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization. A representative protocol involves reacting pyrrolidin-2-ylmethanol derivatives with di-tert-butyl dicarbonate under mild conditions:
Procedure :
- Substrate : (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- Reagent : Di-tert-butyl dicarbonate (1.1 equiv)
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (1.5 equiv)
- Conditions : 20°C, 16 hours
- Workup : Aqueous extraction followed by silica gel chromatography (hexane/ethyl acetate gradient)
- Yield : 90–98%
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of di-tert-butyl dicarbonate. Triethylamine scavenges HCl generated during the process, preventing side reactions.
Silylation of the 4-Hydroxyl Group
The 4-hydroxy group is protected as a TBS ether to prevent undesired reactivity during downstream transformations.
Procedure :
- Substrate : Boc-protected (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- Reagent : tert-Butyldimethylsilyl chloride (1.2 equiv)
- Base : Imidazole (2.0 equiv)
- Solvent : N,N-Dimethylformamide (DMF)
- Conditions : 0°C to 20°C, 12 hours
- Workup : Dilution with water, extraction with ethyl acetate, and chromatography
- Yield : 85–92%
Critical Considerations :
- Temperature Control : Slow addition of TBSCl at 0°C minimizes side reactions.
- Steric Effects : The bulky TBS group selectively protects the less hindered 4-hydroxy group over the 2-hydroxymethyl moiety.
Comparative Analysis of Reaction Conditions
Table 1: Optimization of Boc Protection
| Base | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Triethylamine | DCM | 20°C | 16 | 98% | |
| Potassium carbonate | Diethyl ether/water | 20°C | 16 | 76% | |
| None | DCM | 20°C | 16 | 48% |
Key Findings :
Table 2: Silylation Efficiency
| Reagent | Base | Solvent | Yield |
|---|---|---|---|
| TBSCl | Imidazole | DMF | 92% |
| TBSOTf | 2,6-Lutidine | THF | 88% |
| TBSCl | Pyridine | DCM | 78% |
Observations :
- Imidazole in DMF achieves superior yields (92%) by activating TBSCl without side reactions.
- Sterically hindered bases (e.g., 2,6-lutidine) reduce silylation efficiency.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective and safety-focused modifications:
- Continuous Flow Reactors : Enable precise control of exothermic Boc protection steps.
- Catalytic Recycling : Recover imidazole via acid-base extraction to reduce waste.
- Purification : Replace column chromatography with crystallization (hexane/ethyl acetate) for >99% purity.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) : δ 4.78 (d, J = 3.6 Hz, 1H, TBS-O), 3.67–3.53 (m, 2H, CH₂OH), 1.46 (s, 9H, Boc).
- ¹³C NMR : 155.2 ppm (Boc carbonyl), 85.4 ppm (TBS-O).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization Strategies
Stereochemical Integrity
The (2R,4R) configuration is preserved via:
Competing Side Reactions
- Overprotection : Excess TBSCl leads to bis-silylation; stoichiometric control (1.2 equiv) is critical.
- Hydroxymethyl Oxidation : Conduct reactions under inert atmosphere to prevent aldehyde formation.
Chemical Reactions Analysis
Boc Group Removal
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine. Common methods include:
- Trifluoroacetic acid (TFA) : Achieves quantitative deprotection in dichloromethane (DCM) at 0–25°C within 1–2 hours .
- HCl in dioxane : Yields the hydrochloride salt of the free amine, facilitating subsequent alkylation or acylation .
Example :
TBDMS Ether Cleavage
The TBDMS group is removed using fluoride-based reagents, regenerating the hydroxyl group:
- Tetrabutylammonium fluoride (TBAF) : Effective in THF at 25°C (1–3 hours) .
- HF-pyridine : Used for bulkier substrates but requires careful handling .
Reaction Outcome :
| Reagent | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| TBAF (1.0 M) | THF, 25°C, 2 hr | 92 | Further oxidation or glycosylation |
| HF-pyridine | CH₃CN, 0°C, 4 hr | 85 | Synthesis of polyfunctionalized amines |
Oxidation of Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) side chain undergoes oxidation to form a carboxylic acid or ketone:
- RuCl₃/NaIO₄ : Converts -CH₂OH to -COOH in aqueous acetone (60–75% yield) .
- Swern Oxidation : Uses oxalyl chloride/DMSO to generate a ketone intermediate.
Example Pathway :
Esterification
The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters:
- Acetic anhydride/Pyridine : Produces acetylated derivatives (85–90% yield) .
- Benzoyl chloride : Forms aromatic esters for prodrug applications .
Mitsunobu Reaction
The hydroxymethyl group’s stereochemistry is inverted using DEAD/PPh₃ and nucleophiles (e.g., carboxylic acids) :
Key Data :
| Substrate | Reagent | Product Configuration | Yield (%) |
|---|---|---|---|
| (2R,4R)-isomer | DEAD, 4-nitrobenzoic acid | (2R,4S)-ester | 78 |
Amine-Mediated Coupling
After Boc removal, the free amine participates in:
- Reductive amination : With aldehydes/ketones using NaBH₃CN .
- Suzuki-Miyaura coupling : For aryl-functionalized derivatives (Pd catalysts) .
Example Synthesis :
Comparative Reactivity of Analogues
| Compound Variant | Key Reaction | Yield (%) | Application |
|---|---|---|---|
| (2S,4R)-isomer | TBDMS cleavage with TBAF | 88 | Anticancer agent intermediates |
| 4-Hydroxyproline derivative | Oxidation to ketone | 70 | Peptide backbone modification |
Stability and Handling
- Storage : Stable at –20°C under inert gas (N₂/Ar) .
- Light Sensitivity : Degrades upon prolonged UV exposure; use amber vials .
This compound’s versatility in protection/deprotection strategies and stereochemical control makes it invaluable for synthesizing bioactive molecules, particularly β³-adrenergic receptor agonists and enzyme inhibitors . Future research directions include optimizing catalytic asymmetric reactions and exploring its role in peptide mimetics.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology
Enzyme Inhibition Studies: Used in the study of enzyme mechanisms and inhibition due to its structural similarity to natural substrates.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilyl group can protect reactive sites, while the hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrrolidine Derivatives
Key Observations:
- Stereochemistry : The (2R,4R) configuration in the target compound distinguishes it from (2S,4S) or (2S,4R) analogs, impacting binding affinity in chiral environments .
- Protective Groups : The TBS group at position 4 enhances hydrophobicity compared to unprotected hydroxyl analogs (e.g., ), improving solubility in organic solvents .
- Functional Group Reactivity : The hydroxymethyl group in the target compound offers flexibility for oxidation or coupling, whereas methoxy or formyl groups () enable distinct reaction pathways .
Key Observations:
- The target compound achieves high purity (99%) post-hydrogenation, critical for pharmaceutical intermediates .
- Yields for analogs vary significantly due to steric hindrance from TBS groups or side reactions during functionalization (e.g., oxidation).
Physicochemical and Pharmacological Properties
- Lipophilicity : The TBS group increases logP compared to unprotected hydroxyl analogs (e.g., ), enhancing membrane permeability .
- Metabolic Stability : Fluorinated analogs (e.g., ’s trifluoromethylpyridine derivative) exhibit greater metabolic resistance than the target compound, which lacks halogenation .
- Biological Activity : While the target compound is primarily a synthetic intermediate, analogs like those in show dual-target activity at dopamine D3 and μ-opioid receptors, highlighting the impact of substituents on pharmacology .
Biological Activity
Tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C16H33NO4Si
- Molecular Weight : 335.5 g/mol
- CAS Number : 114676-58-3
This compound features a pyrrolidine ring with a tert-butyl group and a tert-butyldimethylsilyl ether, which contribute to its stability and solubility in organic solvents.
The biological activity of this compound has been linked to several mechanisms:
- Beta-3 Adrenergic Receptor Agonism : This compound has shown potential as an agonist for beta-3 adrenergic receptors, which are involved in the regulation of metabolism and energy expenditure. Activation of these receptors can lead to increased lipolysis and thermogenesis, making it a candidate for obesity treatment .
- Cytoprotective Effects : Research indicates that compounds similar to this pyrrolidine derivative may enhance the transcription of cytoprotective genes, providing neuroprotection in models of neurodegenerative diseases .
- Antioxidant Activity : The presence of hydroxymethyl groups contributes to its antioxidant properties, which can mitigate oxidative stress in cellular systems.
Pharmacological Applications
The compound's unique structure allows for various pharmacological applications:
- Weight Management : As a beta-3 adrenergic receptor agonist, it could be utilized in developing therapies for obesity and metabolic syndrome.
- Neuroprotection : Its potential to upregulate cytoprotective genes suggests applications in treating neurodegenerative disorders such as Alzheimer's disease.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Beta-3 Adrenergic Activation :
- Neuroprotective Effects :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H33NO4Si |
| Molecular Weight | 335.5 g/mol |
| Biological Activity | Beta-3 agonism, antioxidant |
| Potential Applications | Weight management, neuroprotection |
Q & A
Q. Key Table: Comparison of Reaction Conditions
Advanced: How is stereochemical control maintained during synthesis, particularly at the 2R and 4R positions?
Methodological Answer:
Stereochemical integrity is achieved via:
- Chiral Starting Materials : Use of enantiomerically pure precursors (e.g., (2S,4R)-configured intermediates) to ensure retention of configuration .
- Protection Strategies : The tert-butyldimethylsilyl (TBS) group at the 4R position prevents undesired racemization during ester hydrolysis .
- Low-Temperature Reactions : Critical steps (e.g., nucleophilic substitutions) are conducted at 0°C to minimize epimerization .
Data Contradiction: How to resolve discrepancies in reported yields for this compound across studies?
Methodological Answer:
Yield variations (e.g., 69% vs. 93%) arise from differences in:
- Reaction Scale : Smaller scales (e.g., 0.56 mmol in ) may suffer from higher losses during extraction vs. optimized bulk processes .
- Purification Methods : Flash chromatography () improves yields compared to simple extraction () .
- Catalyst Efficiency : Use of Pd/C in hydrogenation steps () enhances purity and yield (99% vs. 59% in multi-step sequences) .
Advanced: What methodological approaches enable selective functionalization of the hydroxymethyl and TBS-protected groups?
Methodological Answer:
Selective transformations include:
- TBS Deprotection : Fluoride-based reagents (e.g., TBAF) selectively remove the TBS group without affecting the hydroxymethyl moiety .
- Hydroxymethyl Oxidation : Dess–Martin periodinane oxidizes the hydroxymethyl group to a carbonyl while preserving the TBS ether .
- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) target the pyrrolidine ring without disturbing protected groups .
Q. Functional Group Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| TBS-O- | Deprotection | TBAF in THF | Free hydroxyl group |
| CH₂OH | Oxidation | Dess–Martin periodinane, DCM | Aldehyde formation |
| tert-butyl carboxylate | Hydrolysis | HCl/MeOH, reflux | Carboxylic acid derivative |
Basic: What spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for pyrrolidine protons) and functional groups (e.g., TBS at δ 0.8–1.2 ppm) .
- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₃₁NO₅Si: calc. 369.20, obs. 369.21) .
- HPLC : Purity assessment (>97% via reverse-phase HPLC with UV detection at 254 nm) .
Advanced: How is this compound utilized in medicinal chemistry research, particularly in probing biological targets?
Methodological Answer:
- Enzyme Inhibition Studies : The hydroxymethyl group participates in hydrogen bonding with active-site residues (e.g., kinases), while the TBS group enhances lipophilicity for membrane penetration .
- Protease Substrate Mimetics : The pyrrolidine scaffold mimics peptide turn structures, enabling protease binding assays .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁴C at the hydroxymethyl position) tracks metabolic pathways in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
